R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester
Overview
Description
R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester is a chemical compound with a unique structure that includes a hydroxy group, a carbamic acid ester, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester typically involves the reaction of an appropriate alcohol with an isocyanate. One common method is the reaction of R-(2-Hydroxy-1-methylethyl) alcohol with allyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of automated systems for mixing and reaction control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted carbamates or allyl derivatives.
Scientific Research Applications
R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the carbamic acid ester can undergo hydrolysis to release active compounds. The allyl group can participate in various chemical reactions, enhancing the compound’s reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-hydroxy-, 1-methylethyl ester
- Propionic acid, 2-methyl-2,2-dimethyl-1-(2-hydroxy-1-methylethyl)-, propyl ester
Uniqueness
R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions in biological systems and potential therapeutic uses, distinguishing it from other similar compounds.
Properties
IUPAC Name |
prop-2-enyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-7(10)8-6(2)5-9/h3,6,9H,1,4-5H2,2H3,(H,8,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYPCMXKJUEIW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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